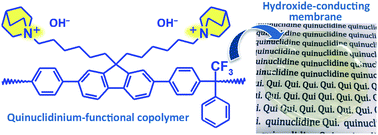Ether-free polyfluorenes tethered with quinuclidinium cations as hydroxide exchange membranes†
Journal of Materials Chemistry A Pub Date: 2019-11-11 DOI: 10.1039/C9TA09213G
Abstract
We report on aryl ether-free 2,7-diphenylfluorene-based copolymers tethered with quinuclidinium (Qui) cations via hexyl spacers, prepared through superacid catalyzed Friedel–Crafts polycondensation and quaternization reactions. The 2,7-diphenylfluorene monomers were synthesised by Suzuki coupling and were employed to increase polymer backbone stiffness. Corresponding copolymers and anion-exchange membranes (AEMs) tethered with piperidinium (Pip) and trimethylalkyl ammonium (TMA) cations were prepared as reference materials. At a given water content, the AEM functionalized with Qui cations was the most efficient hydroxide conductor and its OH− conductivity reached 100 mS cm−1 at 80 °C at an ion exchange capacity of 2.0 mequiv. g−1. Moreover, this membrane showed the highest thermal and alkaline stability in the series. 1H NMR analysis of AEMs stored in 2 M aq. NaOH at 90 °C over 672 h revealed the complete absence of any ring-opening β-elimination in the bicyclic cage-like Qui structure, and less than 2% β-elimination in the hexyl spacer. In contrast, the Pip cations were found to degrade via β-elimination in both the monocyclic ring structure and the hexyl spacer. Results on the Pip-modified AEM implied that a β-hydrogen in the linear alkyl spacer chain was approximately 4 times more vulnerable to elimination than a β-hydrogen in the 6-membered ring. In addition, all the cations degraded via substitution reactions to some degree, and the total loss of Qui, Pip and TMA cations over the period was estimated to be 4, 12 and 9%, respectively. The overall findings demonstrate that the combination of aryl ether-free backbone polymers and Qui cations results in durable and high-performance AEMs suitable for use in alkaline electrochemical energy conversion and storage devices.


Recommended Literature
- [1] Front cover
- [2] Editorial
- [3] Gate-controlled electron quantum interference logic
- [4] Therapeutic effect of Lactobacillus rhamnosus SHA113 on intestinal infection by multi-drug-resistant Staphylococcus aureus and its underlying mechanisms
- [5] Facile and homogeneous decoration of RuO2nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds†
- [6] Food and drugs
- [7] High-performance all-organic aqueous batteries based on a poly(imide) anode and poly(catechol) cathode†
- [8] Triple-shelled CuO/CeO2 hollow nanospheres derived from metal–organic frameworks as highly efficient catalysts for CO oxidation†
- [9] Atomic layer deposition-based tuning of the pore size in mesoporous thin films studied by in situ grazing incidence small angle X-ray scattering
- [10] Self-assembly in water of the sodium salts of meso-sulfonatophenyl substituted porphyrins

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 13436-55-0
-
CAS no.: 144409-99-4
-
CAS no.: 117832-15-2
-
CAS no.: 165253-31-6
-
CAS no.: 130348-90-2
-
CAS no.: 1517-51-7









